5-Furfurylidene-2-Thiobarbituric Acid

Catalog No.
S006049
CAS No.
27430-18-8
M.F
C9H6N2O3S
M. Wt
222.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Furfurylidene-2-Thiobarbituric Acid

CAS Number

27430-18-8

Product Name

5-Furfurylidene-2-Thiobarbituric Acid

IUPAC Name

5-(furan-2-ylmethylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione

Molecular Formula

C9H6N2O3S

Molecular Weight

222.22 g/mol

InChI

InChI=1S/C9H6N2O3S/c12-7-6(4-5-2-1-3-14-5)8(13)11-9(15)10-7/h1-4H,(H2,10,11,12,13,15)

InChI Key

VQRARDATQWRHGF-UHFFFAOYSA-N

SMILES

C1=COC(=C1)C=C2C(=O)NC(=S)NC2=O

Synonyms

5-(Furan-2-ylmethylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Canonical SMILES

C1=COC(=C1)C=C2C(=O)NC(=S)NC2=O

Isomeric SMILES

C1=COC(=C1)C=C2C(=O)NC(=NC2=O)S

The exact mass of the compound 5-Furfurylidene-2-Thiobarbituric Acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96626. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Inhibitor of Tyrosyl-DNA Phosphodiesterase

The primary application of 5-Furfurylidene-2-Thiobarbituric Acid (5-FTBA) in scientific research lies in its ability to inhibit an enzyme known as tyrosyl-DNA phosphodiesterase (TDP1). TDP1 plays a crucial role in the repair of DNA damage caused by UV radiation and oxidative stress []. By inhibiting TDP1, 5-FTBA can be used to study the mechanisms of DNA repair and the consequences of impaired repair processes.

5-Furfurylidene-2-Thiobarbituric Acid is a chemical compound characterized by the molecular formula C9_9H6_6N2_2O3_3S and a molecular weight of approximately 222.224 g/mol. This compound features a thiobarbituric acid structure, which is notable for its incorporation of a furfurylidene group, enhancing its reactivity and biological properties. The compound is recognized for its role as a tyrosyl-DNA phosphodiesterase inhibitor, indicating potential applications in biochemical research and drug development .

As mentioned earlier, 5-FTBA reacts with MDA to form a detectable adduct. This reaction exploits the electrophilic nature of the carbon atom in the furfurylidene moiety of 5-FTBA. The nucleophilic carbonyl groups of MDA are attracted to this positively charged carbon, leading to the formation of a new carbon-carbon bond and the colored adduct [].

The chemical behavior of 5-Furfurylidene-2-Thiobarbituric Acid involves various reactions typical of thiobarbituric acids, including:

  • Condensation Reactions: It can participate in condensation reactions due to the presence of carbonyl and thiol functional groups.
  • Nucleophilic Substitution: The thiol group may engage in nucleophilic substitution reactions, particularly with electrophiles.
  • Redox Reactions: The compound can undergo oxidation-reduction processes, influenced by its electron-rich furfurylidene moiety.

These reactions are fundamental in understanding the compound's reactivity and potential applications in synthetic chemistry.

5-Furfurylidene-2-Thiobarbituric Acid exhibits significant biological activity, particularly as an inhibitor of tyrosyl-DNA phosphodiesterase. This enzyme plays a crucial role in DNA repair processes, suggesting that the compound may have therapeutic implications in cancer treatment and other diseases where DNA repair mechanisms are disrupted. Additionally, its antioxidant properties may contribute to cellular protection against oxidative stress .

Several methods have been developed for synthesizing 5-Furfurylidene-2-Thiobarbituric Acid:

  • Condensation of Furfuryl Aldehyde with Thiobarbituric Acid: This method involves the reaction of furfuryl aldehyde with thiobarbituric acid under acidic conditions to yield the desired compound.
  • Modified Biginelli Reaction: Utilizing a modified Biginelli reaction can also produce this compound, incorporating various catalysts to enhance yield and selectivity.
  • Solvent-Free Synthesis: Recent advancements suggest solvent-free methods may be employed to synthesize this compound efficiently, reducing environmental impact.

These methods highlight the versatility and adaptability of synthetic approaches for producing 5-Furfurylidene-2-Thiobarbituric Acid.

The applications of 5-Furfurylidene-2-Thiobarbituric Acid span several fields:

  • Pharmaceutical Development: Its role as a tyrosyl-DNA phosphodiesterase inhibitor positions it as a candidate for drug development in oncology.
  • Biochemical Research: The compound serves as a useful tool in studying DNA repair mechanisms and oxidative stress responses.
  • Antioxidant Studies: Its antioxidant properties make it relevant in research focused on cellular protection and aging.

These applications underscore the compound's significance in both practical and research contexts.

Interaction studies involving 5-Furfurylidene-2-Thiobarbituric Acid reveal its potential interactions with various biomolecules:

  • DNA Interactions: The compound's inhibition of tyrosyl-DNA phosphodiesterase suggests direct interactions with DNA or DNA repair proteins.
  • Protein Binding: Investigations into protein binding affinities could elucidate its mechanism of action and therapeutic potential.
  • Synergistic Effects: Studies may also explore synergistic effects when combined with other anticancer agents or antioxidants.

These interactions are critical for understanding the pharmacodynamics and pharmacokinetics of the compound.

Several compounds share structural or functional similarities with 5-Furfurylidene-2-Thiobarbituric Acid. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Thiobarbituric AcidC4_4H4_4N2_2O3_3SBasic structure without furfurylidene group
Furfuryl AldehydeC5_5H4_4OContains the furfuryl group; used in synthesis
Barbituric AcidC4_4H4_4N2_2O3_3Related to barbiturate drugs; lacks thiol group

Uniqueness of 5-Furfurylidene-2-Thiobarbituric Acid

The uniqueness of 5-Furfurylidene-2-Thiobarbituric Acid lies in its combination of the furfurylidene moiety with a thiobarbituric structure. This combination enhances its biological activity, particularly as an inhibitor of specific enzymes involved in DNA repair, setting it apart from related compounds that do not possess similar functionalities or reactivities .

The synthesis of 5-Furfurylidene-2-Thiobarbituric Acid through classical condensation reactions represents the foundational approach in this field, building upon pioneering work that dates back to the early 20th century. The classical methodologies primarily involve Knoevenagel condensation reactions between furfural and 2-thiobarbituric acid under various reaction conditions [1] [2] [3].

The Conrad-Reinbach method, first reported in 1901, demonstrated that barbituric acid readily condenses with various aldehydes, including furfural, without any condensation agent [3]. This method achieved yields of 90-95% under mild conditions, with the reaction proceeding quantitatively in water at room temperature within several minutes [3]. Subsequently, Unger and Jager applied this reaction to the quantitative determination of furfural, establishing its analytical significance [3].

The Dox-Plaisance method, developed in 1916, extended the condensation to thiobarbituric acid with aromatic aldehydes [2] [3]. This approach employed 12% hydrochloric acid as a catalyst, achieving 95% yield for the furfural-thiobarbituric acid condensation at room temperature within one hour [2]. The method demonstrated that furfural is more completely precipitated by thiobarbituric acid than by barbituric acid, highlighting the enhanced reactivity of the sulfur-containing analog [2].

Modern implementations of classical condensation reactions have refined these early methodologies. Deotale and Dhonde reported an acid-catalyzed Knoevenagel condensation using small amounts of acetic acid as an initiator in ethanolic medium [4] [5]. This protocol proceeded smoothly at room temperature with stirring, achieving yields of 76-85% within 0.9-1.4 hours [4] [5]. The work-up procedure was simplified, requiring only recrystallization for product purification [4] [5].

Base-catalyzed variations have also been extensively studied. Popov-Pergal and Pergal investigated the condensation of 2-thiobarbituric acid with aromatic aldehydes using morpholine as a catalyst [6]. This approach demonstrated the versatility of basic catalysts in promoting the condensation reaction, achieving yields of 85-92% under reflux conditions [6].

The reaction mechanism for classical condensation follows the typical Knoevenagel pathway, involving the formation of an enolate intermediate from the active methylene compound (thiobarbituric acid), followed by nucleophilic attack on the aldehyde carbonyl and subsequent dehydration [7] [4]. The electron-withdrawing groups in thiobarbituric acid facilitate enolate formation even with mild bases, making the reaction compatible with weakly basic conditions [7].

Temperature effects have been systematically studied, revealing that while room temperature conditions are sufficient for many classical methods, elevated temperatures can accelerate reaction rates. However, excessive heating may lead to side reactions and product decomposition, necessitating careful temperature control [4] [8].

Solvent selection plays a crucial role in classical condensation reactions. Aqueous and alcoholic solvents are preferred due to their ability to dissolve both reactants and facilitate the condensation process [3] [4]. The reaction does not proceed in non-polar solvents such as ether, benzene, or toluene, even under elevated temperatures, emphasizing the importance of polar protic solvents [3].

Microwave-Assisted and Solvent-Free Synthesis Approaches

Microwave-assisted synthesis has revolutionized the preparation of 5-Furfurylidene-2-Thiobarbituric Acid derivatives, offering significant advantages in terms of reaction time, yield, and environmental impact. This methodology represents a paradigm shift from conventional heating methods, providing rapid and efficient synthetic routes [9] [8] [10].

Khatun and colleagues demonstrated the remarkable efficiency of microwave irradiation in the synthesis of thiobarbituric acid derivatives [9] [8]. Their comparative study revealed that reaction times were dramatically reduced from conventional 24 hours to 5-10 minutes under microwave conditions [9] [8]. The yield improvement was equally impressive, increasing from 77-81% under conventional heating to 96-98% with microwave irradiation [9] [8]. This represents a 144-288-fold improvement in reaction efficiency, making microwave-assisted synthesis highly attractive for both laboratory and potential industrial applications [9].

The mechanism of microwave enhancement involves direct heating of polar molecules through dielectric heating, resulting in more uniform temperature distribution and rapid achievement of reaction temperatures [9] [8]. This rapid heating minimizes side reactions and decomposition pathways that can occur during prolonged conventional heating, contributing to improved yields and product purity [9].

Kidwai and coworkers developed an expeditious solvent-free synthesis using montmorillonite clay under microwave conditions [10]. This methodology eliminates the use of excess solvent during the reaction, representing a significant step toward green chemistry principles [10]. The coupling of microwave irradiation with solvent-free conditions resulted in rate enhancement and yield improvement, with reactions completing in minutes rather than hours [10]. The montmorillonite K-10 clay served both as a solid support and as a mild catalyst, contributing to the overall efficiency of the process [10].

The optimization of microwave parameters requires careful consideration of power level, irradiation time, and temperature control. Studies have shown that different power levels can be employed depending on the specific substrate and desired reaction outcome [9] [8]. The microwave conditions must be optimized for each substrate combination to achieve maximum efficiency while avoiding overheating and product degradation [9].

Solvent-free approaches have gained prominence due to their environmental benefits and operational simplicity. These methods eliminate the need for organic solvents, reducing waste generation and simplifying work-up procedures [10] [11]. Lu and colleagues compared three green chemistry approaches: water without catalyst conditions, microwave irradiation, and grinding methods using ammonium acetate as a catalyst at room temperature [11]. All three methods demonstrated environmental advantages while maintaining good synthetic efficiency [11].

The grinding method represents an innovative approach to solvent-free synthesis, utilizing mechanical energy to promote chemical transformations [11]. This technique involves physically grinding the reactants together, often with a small amount of solid catalyst, to initiate and sustain the condensation reaction [11]. The method is particularly attractive for its simplicity and complete elimination of solvents [11].

Water-mediated synthesis has emerged as an eco-friendly alternative to organic solvent-based methods [11] [12]. Taurine, a naturally occurring β-amino acid, has been efficiently employed as a green bio-organic catalyst for the preparation of thiobarbituric acid derivatives in aqueous medium [12]. This approach achieved good to excellent yields with acceptable reaction times, while avoiding organic solvents throughout the reaction and separation processes [12]. The reusability of taurine as a catalyst was notably high, further enhancing the environmental credentials of this method [12].

Catalytic Systems for Yield Enhancement

The development of efficient catalytic systems has been instrumental in optimizing the synthesis of 5-Furfurylidene-2-Thiobarbituric Acid, with various catalyst types demonstrating distinct advantages in terms of activity, selectivity, and environmental impact. The choice of catalyst significantly influences reaction kinetics, product yield, and process economics [6] [13] [14] [12] [15].

Acid catalysts have shown exceptional performance in promoting condensation reactions. Acetic acid, employed in small amounts as an initiator, facilitates the formation of the enolate intermediate while maintaining mild reaction conditions [4] [5]. The acid catalysis mechanism involves protonation of the aldehyde carbonyl, increasing its electrophilicity and facilitating nucleophilic attack by the enolate derived from thiobarbituric acid [4]. This approach achieves yields of 76-85% under room temperature conditions, demonstrating the effectiveness of mild acid catalysis [4] [5].

Stronger acid catalysts, such as the 12% hydrochloric acid system developed by Dox and Plaisance, provide more aggressive activation but require careful control to avoid side reactions [2]. The use of concentrated mineral acids can lead to rapid reaction completion but may introduce purification challenges and environmental concerns [2].

Base catalysts offer an alternative mechanistic pathway, with morpholine demonstrating particular effectiveness in thiobarbituric acid condensations [6]. Morpholine catalysis achieved yields of 85-92% under reflux conditions, providing good selectivity and manageable reaction conditions [6]. The base-catalyzed mechanism involves deprotonation of the active methylene group to form an enolate, which subsequently attacks the aldehyde carbonyl [6].

Piperidine represents another effective base catalyst, commonly employed in Knoevenagel condensations [7]. The use of piperidine in ethanol under reflux conditions typically achieves yields of 90-95%, demonstrating excellent catalytic efficiency [7]. However, the volatility and toxicity of piperidine present handling and environmental challenges that must be addressed in process design [7].

Innovative dual-function catalysts have emerged as promising alternatives, combining catalytic activity with additional process benefits. 4,4-Trimethylenedipiperidine has been employed as both a catalyst and solvent, offering unique advantages in terms of safety and efficiency [13]. This compound is less toxic, nonflammable, and nonvolatile compared to traditional base catalysts, while maintaining high catalytic activity [13]. The dual solvent-catalyst function eliminates the need for additional solvents, simplifying the process and reducing environmental impact [13].

Ionic liquid catalysts represent a cutting-edge approach to catalytic system design. DABCO-based ionic liquids, specifically DABCO₂(HSO₄)₂, have demonstrated excellent performance in aqueous media [15]. These catalysts combine the advantages of ionic liquids (low volatility, thermal stability, tuneable properties) with high catalytic activity, achieving yields of 85-95% under mild conditions [15]. The water-compatible nature of these catalysts supports green chemistry principles while maintaining synthetic efficiency [15].

Solid acid catalysts offer significant advantages for industrial applications, particularly in terms of catalyst recovery and reuse. Montmorillonite K-10 clay has been successfully employed as a heterogeneous catalyst, achieving yields of 88-95% under microwave conditions [10]. The solid nature of the catalyst facilitates separation and recovery, reducing operational costs and environmental impact [10].

Aluminum-based catalysts have shown promise for industrial-scale applications. Aluminum isopropoxide, employed at 10 mol% loading, achieved yields of 94.6% under optimized conditions [16]. This catalyst demonstrates good activity and selectivity while being relatively inexpensive and readily available [16]. The aluminum catalyst can potentially be recovered and reused, supporting sustainable process economics [16].

Bio-organic catalysts represent an emerging frontier in sustainable catalysis. Taurine, a naturally occurring amino acid, has been effectively employed as a green catalyst in aqueous medium [12]. This approach achieves yields of 80-95% while avoiding organic solvents and toxic catalysts [12]. The biocompatibility and renewable nature of taurine make it particularly attractive for environmentally conscious synthesis [12].

The optimization of catalytic systems requires consideration of multiple factors including catalyst loading, reaction conditions, substrate scope, and catalyst recovery. Lower catalyst loadings are generally preferred to minimize costs and environmental impact, but must be balanced against reaction efficiency and completion time [4] [6] [13]. Temperature optimization is crucial, as higher temperatures can accelerate reactions but may also promote side reactions and catalyst decomposition [4] [6].

Industrial-Scale Production Challenges

The translation of laboratory-scale synthesis methods to industrial production of 5-Furfurylidene-2-Thiobarbituric Acid presents numerous challenges that must be systematically addressed to achieve commercial viability. These challenges span technical, economic, and environmental domains, requiring integrated solutions for successful scale-up [16] [17] [18].

Scale-up kinetics present one of the most significant technical challenges in industrial production. Reaction kinetics often change unpredictably when transitioning from laboratory to industrial scales due to altered heat and mass transfer characteristics [18]. The heterogeneous nature of many condensation reactions exacerbates these challenges, as mixing efficiency becomes critical for achieving uniform reaction conditions throughout large-volume reactors. Reduced yields and selectivity commonly result from inadequate mixing, leading to local concentration gradients and incomplete conversion [18].

Heat transfer management represents a critical aspect of industrial-scale synthesis, particularly given the exothermic nature of condensation reactions [18]. Laboratory-scale reactions benefit from high surface-area-to-volume ratios that facilitate rapid heat dissipation, while industrial reactors may experience hot spots and temperature excursions that promote side reactions and product degradation [18]. The implementation of enhanced heat exchange systems, including internal cooling coils, external heat exchangers, and temperature-controlled jacketed reactors, is essential for maintaining optimal reaction conditions [18].

Mass transfer limitations in large-scale reactors can significantly impact reaction efficiency and product quality. The condensation of furfural with thiobarbituric acid requires intimate contact between reactants, which may be hindered by inadequate agitation or poor reactor design [18]. Gas-liquid mass transfer becomes particularly important when reactions involve volatile components or when inert gas sparging is employed for reaction atmosphere control [18]. Advanced reactor designs, including continuous stirred-tank reactors with optimized impeller configurations and plug-flow reactors with static mixing elements, have been investigated as solutions to mass transfer challenges [18].

Product isolation and purification present substantial challenges at industrial scale. The precipitation-based isolation commonly employed in laboratory synthesis may not be directly scalable due to filtration limitations and handling difficulties [18]. Large-scale filtration requires specialized equipment capable of handling high throughput while maintaining product purity [18]. Alternative separation techniques, including crystallization, extraction, and chromatographic methods, must be evaluated for their industrial applicability and economic viability [18].

Catalyst recovery and recycling are crucial for the economic sustainability of catalytic processes. Homogeneous catalysts, while often highly active, present separation challenges that can significantly impact process economics [13] [15]. The development of heterogeneous catalysts or catalyst immobilization strategies is essential for industrial implementation [10]. However, heterogeneous catalysts may suffer from reduced activity or selectivity compared to their homogeneous counterparts, requiring careful optimization to balance performance and practicality [10].

Process economics encompass raw material costs, energy consumption, waste disposal, and capital investment requirements. The cost and availability of furfural, derived from agricultural waste through acid hydrolysis of pentosans, can fluctuate based on agricultural production and competing demand from other applications [19]. Thiobarbituric acid production costs are influenced by the availability and pricing of thiourea and malonic acid derivatives [20]. Energy costs for heating, cooling, and separation operations must be minimized through process optimization and heat integration [18].

Environmental regulations and sustainability requirements increasingly influence industrial process design. Solvent selection, waste generation, and emissions control must comply with stringent environmental standards [10] [11]. The implementation of green chemistry principles, including solvent-free reactions, water-based systems, and renewable catalysts, can address environmental concerns while potentially reducing operational costs [10] [11] [12].

Quality control and consistency represent ongoing challenges in industrial production. Analytical methods must be robust and suitable for process monitoring and product specification verification [21]. The development of real-time analytical techniques, including spectroscopic methods and chromatographic analysis, is essential for maintaining consistent product quality [21]. Statistical process control and quality management systems must be implemented to ensure reproducible production and regulatory compliance [21].

Continuous flow processing has emerged as a promising solution to many scale-up challenges. Flow reactors offer superior heat and mass transfer characteristics, better temperature control, and the potential for modular scale-up . The synthesis of thiobarbituric acid derivatives in continuous flow systems has been investigated, with promising results in terms of yield consistency and operational flexibility . However, flow processing requires significant capital investment and may not be suitable for all reaction types or production volumes .

Advanced process control and automation can address many operational challenges while improving safety and efficiency. The implementation of model predictive control, real-time optimization, and artificial intelligence-based process monitoring can enhance process performance and reduce variability [18]. These technologies require substantial investment in instrumentation and software but can provide significant long-term benefits in terms of productivity and quality [18].

The development of integrated process solutions, combining reaction, separation, and purification operations, can improve overall efficiency and reduce capital requirements. Process intensification techniques, including reactive distillation, membrane reactors, and microreactor technology, offer potential advantages for industrial implementation [18]. However, these advanced technologies require careful evaluation of their applicability to specific synthetic challenges and economic constraints [18].

Human resources and technical expertise requirements for industrial production must not be underestimated. The successful operation of industrial-scale synthesis requires skilled personnel, comprehensive training programs, and robust safety management systems [18]. The complexity of modern chemical processes demands continuous education and technology transfer to maintain operational excellence and competitive advantage [18].

The regulatory landscape for chemical manufacturing continues to evolve, with increasing emphasis on process safety, environmental protection, and product quality. Compliance with regulations such as REACH, FDA guidelines, and local environmental standards requires comprehensive documentation, risk assessment, and quality assurance systems [18]. The cost and timeline for regulatory approval can significantly impact the commercial viability of new manufacturing processes [18].

Market dynamics and customer requirements influence industrial production strategies. The demand for 5-Furfurylidene-2-Thiobarbituric Acid in research applications, pharmaceutical intermediates, and analytical reagents determines production volumes and quality specifications [23] [24]. The ability to respond to changing market conditions while maintaining cost competitiveness requires flexible manufacturing capabilities and efficient supply chain management [23] [24].

Thermal Decomposition Patterns and Differential Scanning Calorimetry Analysis

Thermal analysis of thiobarbituric acid derivatives reveals complex decomposition patterns that are highly dependent on structural modifications. 2-Thiobarbituric acid, the parent compound, exhibits a melting point of 245°C with concurrent decomposition, as determined by differential scanning calorimetry studies [5] [6] [7]. The DSC analysis demonstrates that thiobarbituric acid undergoes solid-solid phase transitions in the temperature interval from 268 K to approximately 430 K, with multiple polymorphic forms exhibiting distinct thermal signatures [5] [6].

CompoundMelting Point (°C)DSC Onset (°C)Heat Capacity Range (K)Thermal Stability
2-Thiobarbituric acid245 (decomp.)245268-430High
1,3-Diethyl-2-thiobarbituric acidNot reported365 (limit)268-365Moderate
5-Furfurylidene-2-thiobarbituric acid (estimated)Expected 230-260Estimated 235-250Estimated 268-420Expected moderate
Thiourea-TBA co-crystal214232Not reportedLower than parent

5-Furfurylidene-2-thiobarbituric acid is expected to exhibit thermal decomposition characteristics intermediate between the parent compound and substituted derivatives. The presence of the furfurylidene moiety likely introduces additional thermal stability through conjugation, while simultaneously creating potential decomposition pathways through the furan ring system. Based on structural analogies with other 5-arylidene thiobarbituric acid derivatives [11], the compound is anticipated to demonstrate thermal stability up to approximately 235-250°C before decomposition onset.

Solubility Behavior in Polar and Non-Polar Solvents

The solubility profile of thiobarbituric acid derivatives is fundamentally governed by their hydrogen bonding capacity, molecular polarity, and tautomeric equilibria. 2-Thiobarbituric acid exhibits characteristic poor water solubility, with reported values below 6 g/L at 20°C [12] [13] [14]. This limited aqueous solubility reflects the compound's amphoteric nature and the predominance of less polar tautomeric forms in neutral aqueous solutions.

Solvent TypePolarityTBA Solubility (mg/mL)Expected 5-Furfurylidene-TBA
WaterHigh< 6.0Very low
Ethanol (polar protic)Medium-High0.2Low
DMSO (polar aprotic)High12.0Moderate-High
DMF (polar aprotic)High12.0Moderate-High
Phosphate buffer (pH 7.2)High0.5Low
Methanol (polar protic)Medium-HighVariableLow-Moderate

Polar aprotic solvents demonstrate significantly enhanced solvation capabilities for thiobarbituric acid derivatives. Dimethyl sulfoxide and dimethyl formamide both achieve solubilities of approximately 12 mg/mL for 2-thiobarbituric acid [12] [13], representing a dramatic improvement over protic solvents. This enhanced solubility in polar aprotic media reflects the preferential stabilization of dipolar tautomeric forms and reduced hydrogen bonding competition compared to protic solvents.

Ethanol provides limited solubility of approximately 0.2 mg/mL for 2-thiobarbituric acid [12] [15], while aqueous buffer systems at physiological pH show marginally improved solubility of 0.5 mg/mL [12] [13]. The formation of ionic salts with imidazole and similar basic compounds significantly enhances water solubility [16] [17], demonstrating the potential for solubility enhancement through salt formation strategies.

5-Furfurylidene-2-thiobarbituric acid is expected to exhibit solubility characteristics modified by the furfurylidene substituent. The furan ring introduces additional polarity and potential hydrogen bonding sites, likely improving solubility in polar aprotic solvents while maintaining limited aqueous solubility. The extended conjugation system may also influence aggregation behavior in solution, potentially affecting concentration-dependent solubility profiles.

Tautomeric Equilibrium Studies in Solution

Tautomerism represents one of the most fascinating aspects of thiobarbituric acid chemistry, with 2-thiobarbituric acid exhibiting the richest collection of tautomeric polymorphs reported in the literature [18] [19]. The compound can exist in multiple tautomeric forms, designated as N1 through N10, with different stabilities depending on the environment [20].

SystemPredominant FormRelative Stability (kcal/mol)Detection Method
2-TBA Gas PhaseKeto-thione (N1)N1 more stable by 8-9DFT calculations
2-TBA Methanol SolutionN1 ⇌ N10 equilibriumN10 more stable by ~1¹³C NMR, IR
2-TBA DMSO SolutionSlow N1 → N10 conversionTime-dependent shift¹³C NMR monitoring
5-Arylidene TBA derivativesEnamine form>60 activation barrierTheoretical + experimental
2-TBA Solid Form IKeto form onlyStableX-ray diffraction
2-TBA Solid Form IIEnol form onlyStableX-ray diffraction

In the gas phase, the keto-thione tautomer (N1) predominates with a stability advantage of approximately 8-9 kcal/mol over other forms [20]. However, solution conditions dramatically alter this equilibrium. In methanol solution, experimental spectroscopic data supported by theoretical calculations reveal an equilibrium between tautomers N1 and N10, where enolization occurs through proton transfer from the methylene group [20].

The polarizable continuum method predicts that tautomer N10 becomes more stable than N1 by approximately 1 kcal/mol in methanol [20]. This solvent-induced tautomeric shift demonstrates the critical role of hydrogen bonding and dipolar interactions in stabilizing different tautomeric forms. ¹³C NMR spectroscopy provides direct evidence for this equilibrium, showing time-dependent changes in solution composition [20].

Solid-state polymorphism adds another layer of complexity to tautomeric behavior. Form I crystals contain only keto tautomers, while Form II crystals contain only enol tautomers [18]. Form IV represents a unique case with a 50:50 ordered mixture of keto and enol molecules [18]. Mechanical methods can induce interconversion between these forms, demonstrating the dynamic nature of tautomeric equilibria [18].

5-Arylidene thiobarbituric acid derivatives, including the furfurylidene compound of interest, preferentially adopt enamine tautomeric forms with high activation energy barriers (>60 kcal/mol) for tautomeric interconversion [21]. This preferential stabilization of the enamine form results from extended conjugation through the arylidene substituent, which provides additional resonance stabilization [21].

Electrochemical Redox Characteristics

The electrochemical properties of thiobarbituric acid derivatives reflect their unique electronic structure modifications compared to barbituric acid analogs. UV photoelectron spectroscopy and quantum chemical calculations reveal that thiobarbituric acid derivatives possess HOMO and SHOMO energies that are 1.7-1.8 eV lower than corresponding barbituric acid derivatives [22] [23]. This significant energetic difference indicates enhanced electron-accepting properties and increased molecular polarity.

PropertyThiobarbituric Acid DerivativesExpected for 5-Furfurylidene-TBAReference Systems
HOMO Energy (relative to barbituric acid)1.7-1.8 eV lowerFurther lowered by conjugationvs Barbituric acid derivatives
SHOMO Energy (relative to barbituric acid)1.7-1.8 eV lowerFurther lowered by conjugationvs Barbituric acid derivatives
Electron Transfer Rate Constant~0.21 cm/s (Au electrode)Expected similar rangeRu(NH₃)₆³⁺/²⁺ redox couple
Redox BehaviorEnhanced electron acceptanceEnhanced by furan conjugationComparison with barbiturates
Electrode Surface Coverage0.67 (TBA on Au)Moderate coverage expectedTBA monolayer studies
Electronic Coupling Decay ConstantLow (efficient electron transfer)Low (good electron transfer)Landau-Zener formalism

Electrochemical impedance spectroscopy and cyclic voltammetry studies of 2-thiobarbituric acid adlayers on gold electrodes demonstrate excellent electron transfer properties [24]. The electron transfer rate constant for the Ru(NH₃)₆³⁺/²⁺ redox couple on TBA-modified gold surfaces reaches approximately 0.21 cm/s [24], comparable to bare gold electrodes. This efficient electron transfer results from high surface coverage (0.67), low adsorption resistance, and enhanced hydrophilic character of the modified surface [24].

The electronic coupling decay constant for TBA adlayers is remarkably low, minimizing the tunneling barrier for electron transfer [24]. This behavior aligns with the multistate model under Landau-Zener formalism in the nonadiabatic regime [24]. Surface dimension analysis reveals a value of 2.17 for the TBA adlayer, indicating a bidimensional structure with significant water organization in the diffusion layer [24].

Furfural electroreduction studies provide insight into the expected electrochemical behavior of furan-containing compounds. On gold electrodes, furfural reduction occurs at potentials of -1.48 V to -1.60 V versus SCE, proceeding through a two-electron, two-proton process to form furfuryl alcohol [25]. The furan ring system demonstrates significant electrochemical activity, with reduction facilitated by the electron-withdrawing aldehyde functionality.

5-Furfurylidene-2-thiobarbituric acid is expected to exhibit enhanced electrochemical activity compared to the parent thiobarbituric acid. The extended conjugation through the furfurylidene bridge should further lower HOMO and LUMO energy levels, potentially facilitating both oxidation and reduction processes. The furan ring may serve as an additional electroactive site, while the thiobarbituric acid moiety provides electron-accepting capability enhanced by the conjugated system.

N-alkyl functionalized thiobarbituric acid derivatives demonstrate n-channel organic thin film transistor properties with electron mobilities approaching 0.3 cm² V⁻¹ s⁻¹ [26]. This semiconductor behavior indicates the potential for 5-furfurylidene-2-thiobarbituric acid to exhibit interesting electronic properties, particularly given the additional conjugation provided by the furfurylidene substituent.

XLogP3

0.7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

27430-18-8

Dates

Last modified: 09-12-2023

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